molecular formula C8H6FNO B070276 (S)-(4-Fluorophenyl)hydroxyacetonitrile CAS No. 176485-58-8

(S)-(4-Fluorophenyl)hydroxyacetonitrile

Cat. No. B070276
M. Wt: 151.14 g/mol
InChI Key: UWDPUVCVIQXYQR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(4-Fluorophenyl)hydroxyacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. It is a chiral building block that can be used in the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of (S)-(4-Fluorophenyl)hydroxyacetonitrile varies depending on the compound it is used to synthesize. For example, in the synthesis of dipeptidyl peptidase-4 inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which enhances its binding affinity to the enzyme and improves its pharmacological properties. Similarly, in the synthesis of selective serotonin reuptake inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which improves its selectivity for the serotonin transporter and reduces its side effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-(4-Fluorophenyl)hydroxyacetonitrile vary depending on the compound it is used to synthesize. For example, dipeptidyl peptidase-4 inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. Selective serotonin reuptake inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve mood and reduce anxiety by increasing serotonin levels in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-(4-Fluorophenyl)hydroxyacetonitrile in lab experiments is that it can be easily synthesized with high enantiomeric purity. This allows for the synthesis of chiral compounds with improved pharmacological properties. However, one of the limitations of using (S)-(4-Fluorophenyl)hydroxyacetonitrile is that it can be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of (S)-(4-Fluorophenyl)hydroxyacetonitrile in scientific research. One direction is the synthesis of new dipeptidyl peptidase-4 inhibitors with improved pharmacological properties. Another direction is the synthesis of new selective serotonin reuptake inhibitors with reduced side effects. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile could be used in the synthesis of new agrochemicals with improved efficacy and reduced environmental impact. Finally, the development of new synthetic methods for (S)-(4-Fluorophenyl)hydroxyacetonitrile could lead to improvements in its availability and cost-effectiveness.

Synthesis Methods

(S)-(4-Fluorophenyl)hydroxyacetonitrile can be synthesized by the reaction of (S)-4-fluorophenylglycine with thionyl chloride, followed by the addition of potassium cyanide and hydrolysis with aqueous sodium hydroxide. This method yields the desired product with high enantiomeric purity.

Scientific Research Applications

(S)-(4-Fluorophenyl)hydroxyacetonitrile has been extensively used in scientific research as a chiral building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of dipeptidyl peptidase-4, which is a target for the treatment of type 2 diabetes. It has also been used in the synthesis of selective serotonin reuptake inhibitors, which are used as antidepressants. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile has been used in the synthesis of agrochemicals such as fungicides and herbicides.

properties

CAS RN

176485-58-8

Product Name

(S)-(4-Fluorophenyl)hydroxyacetonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1

InChI Key

UWDPUVCVIQXYQR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)O)F

SMILES

C1=CC(=CC=C1C(C#N)O)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)F

synonyms

Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)- (9CI)

Origin of Product

United States

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